4-(3-Acetylphenyl)picolinic acid
Overview
Description
4-(3-Acetylphenyl)picolinic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of picolinic acid, featuring an acetyl group attached to the phenyl ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-acetylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-Carboxyphenyl)picolinic acid.
Reduction: 4-(3-Hydroxyphenyl)picolinic acid.
Substitution: 4-(3-Nitrophenyl)picolinic acid, 4-(3-Bromophenyl)picolinic acid.
Scientific Research Applications
4-(3-Acetylphenyl)picolinic acid has several applications in scientific research:
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)picolinic acid involves its ability to coordinate with metal ions through its picolinic acid moiety. This coordination can influence the activity of metal-dependent enzymes or proteins, thereby modulating biological processes. Additionally, the acetyl group can participate in hydrogen bonding and other interactions, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxyphenyl)picolinic acid
- 4-(3-Hydroxyphenyl)picolinic acid
- 4-(3-Nitrophenyl)picolinic acid
Uniqueness
4-(3-Acetylphenyl)picolinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo various transformations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(3-acetylphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-15-13(8-12)14(17)18/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAPWMAGZZOATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248936 | |
Record name | 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-10-0 | |
Record name | 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261948-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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